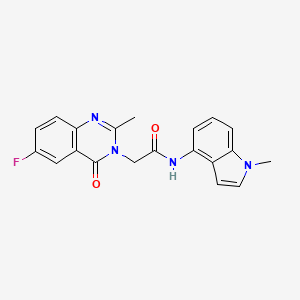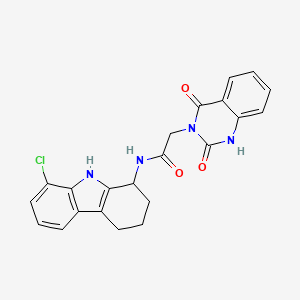![molecular formula C20H23N3O3S2 B10984275 methyl 5-(2-methylpropyl)-2-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10984275.png)
methyl 5-(2-methylpropyl)-2-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-methylpropyl)-2-[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamido]-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-methylpropyl)-2-[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamido]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyrrole and thiophene groups through various coupling reactions. Common reagents used in these reactions include thionyl chloride, amines, and organometallic catalysts. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve consistent quality and efficiency. Safety measures would also be critical due to the potential hazards associated with some of the reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-methylpropyl)-2-[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamido]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 5-(2-methylpropyl)-2-[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamido]-1,3-thiazole-4-carboxylate would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to changes in cellular processes or chemical reactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction, or induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring structure, known for their diverse biological activities.
Pyrrole Derivatives: Compounds containing a pyrrole ring, often studied for their pharmacological properties.
Thiophene Derivatives: Compounds with a thiophene ring, used in various applications from materials science to medicine.
Uniqueness
Methyl 5-(2-methylpropyl)-2-[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamido]-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H23N3O3S2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[(3-pyrrol-1-yl-3-thiophen-3-ylpropanoyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H23N3O3S2/c1-13(2)10-16-18(19(25)26-3)22-20(28-16)21-17(24)11-15(14-6-9-27-12-14)23-7-4-5-8-23/h4-9,12-13,15H,10-11H2,1-3H3,(H,21,22,24) |
InChI Key |
DGLPPRKOWKODOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CC(C2=CSC=C2)N3C=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide](/img/structure/B10984201.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10984203.png)

![N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B10984219.png)
![N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10984220.png)
![3-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B10984236.png)
![2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B10984239.png)
![N-[4-(acetylamino)phenyl]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B10984243.png)
![3-(4-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10984252.png)
![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B10984253.png)
![N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B10984261.png)

![2-(4-chlorophenyl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide](/img/structure/B10984272.png)
